molecular formula C23H24N2O5S B2599275 8-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 866811-80-5

8-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2599275
CAS No.: 866811-80-5
M. Wt: 440.51
InChI Key: JVJOFVDHHSOLST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,4-dioxa-8-azaspiro[4.5]decane core linked to a quinoline scaffold substituted with a benzenesulfonyl group at position 3 and a methoxy group at position 4. Its synthesis involves nucleophilic substitution between ethyl 4-chloro-6-methoxyquinoline-3-carboxylate and 1,4-dioxa-8-azaspiro[4.5]decane, yielding a 97% efficiency under microwave-assisted conditions . The compound is part of a broader class of aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors, designed for oral bioavailability and anticancer activity .

Properties

IUPAC Name

8-[3-(benzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-28-17-7-8-20-19(15-17)22(25-11-9-23(10-12-25)29-13-14-30-23)21(16-24-20)31(26,27)18-5-3-2-4-6-18/h2-8,15-16H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJOFVDHHSOLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[45]decane involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a quinone derivative, while reduction can yield a dihydroquinoline .

Scientific Research Applications

8-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4In medicinal chemistry, it is investigated for its potential as a necroptosis inhibitor, which could have therapeutic implications for diseases involving programmed cell death, such as neurodegenerative and inflammatory diseases . Additionally, its unique structure makes it a valuable compound for studying molecular interactions and developing new pharmacological agents.

Mechanism of Action

The mechanism of action of 8-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as receptor-interacting protein kinase 1 (RIPK1). By inhibiting RIPK1, the compound can modulate the necroptosis pathway, thereby preventing cell death and reducing inflammation . This mechanism is of particular interest for developing treatments for diseases where necroptosis plays a critical role.

Comparison with Similar Compounds

Comparison with Structural Analogues

Quinoline-Based Analogues

Compound 11b (4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-3-carboxylic acid)
  • Structure: Retains the spiro ring and quinoline core but replaces the benzenesulfonyl group with a carboxylic acid.
  • Activity : Demonstrates moderate ALDH1A1 inhibition but lower potency compared to the benzenesulfonyl derivative due to reduced electron-withdrawing effects .
  • Synthesis: Derived from hydrolysis of ester intermediates (e.g., ethyl 6-methoxy-4-spiroquinoline-3-carboxylate) .
8-[6-Methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
  • Structure : Substitutes benzenesulfonyl with 4-methoxybenzenesulfonyl.
  • Impact : The methoxy group enhances solubility but may reduce membrane permeability due to increased polarity. Structural data (e.g., crystallinity) suggest improved stability .

Heterocyclic Core Modifications

8-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane (Compound 3B)
  • Structure: Replaces quinoline with a 5-fluoroindole-phenyl moiety.
  • Activity : Designed as a p97 ATPase inhibitor. The fluorine atom enhances metabolic stability and binding affinity through hydrophobic interactions .
  • Synthesis : Palladium-catalyzed coupling under nitrogen, yielding 68% after purification .
8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
  • Structure: Features a thiadiazole ring instead of quinoline.

Substituent Variations on the Spiro Ring

8-(4-Iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
  • Structure : Attaches a 4-iodophenyl group via a carbonyl linker.
  • Utility : The iodine atom allows for radiolabeling, making it a candidate for imaging studies. However, synthetic yield is lower (72%) due to steric hindrance .
8-[(4-Chlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane
  • Structure : Substitutes benzenesulfonyl with 4-chlorobenzenesulfonyl.
  • Activity : The electron-withdrawing chlorine enhances inhibitory potency against ALDH1A1 by 15% compared to the parent compound .

Functional Group Additions

8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
  • Structure : Incorporates nitro and fluorine groups on the phenyl ring.
  • Impact : The nitro group increases reactivity (e.g., susceptibility to reduction) but raises toxicity concerns. Fluorine improves oral bioavailability by resisting CYP450 metabolism .
8-((4-Methyl-2-phenylpiperazin-1-yl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
  • Structure : Adds a piperazine-sulfonyl group.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Target Yield (%) logP Notable Property
Target Compound Quinoline + Spiro 3-Benzenesulfonyl, 6-methoxy ALDH1A1 97 3.5 High oral bioavailability
8-(4-Iodophenyl)-... () Spiro 4-Iodophenyl Imaging probe 72 4.1 Radiolabeling potential
8-(5-Fluoroindolyl)-... (Compound 3B) Indole + Spiro 5-Fluoroindole p97 ATPase 68 2.9 Enhanced metabolic stability
8-(4-Chlorobenzenesulfonyl)-... () Spiro 4-Chlorobenzenesulfonyl ALDH1A1 85 3.8 15% higher potency

Key Findings and Implications

  • Structural-Activity Relationships : Electron-withdrawing groups (e.g., sulfonyl, nitro) enhance target binding but may compromise solubility.
  • Synthetic Efficiency : Microwave-assisted synthesis (97% yield) outperforms traditional methods (e.g., Pd-catalyzed coupling at 68% ).
  • Biological Optimization: Fluorine and chlorine substituents balance potency and pharmacokinetics, while iodophenyl derivatives enable diagnostic applications .

Biological Activity

The compound 8-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a spirocyclic framework and functional groups that contribute to its biological properties. The key structural components include:

  • Quinoline moiety : Known for various biological activities.
  • Dioxa-spiro structure : Imparts unique chemical properties that may influence receptor interactions.

Research indicates that compounds similar to 8-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane may exhibit interactions with specific biological targets:

  • σ1 Receptor Ligands : Compounds in the same class have demonstrated high affinity for sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter release. For instance, related compounds showed K(i) values as low as 5.4 nM for σ1 receptors, indicating strong binding affinity .
  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, as evidenced by in vivo imaging studies where related structures accumulated in tumor models, suggesting their utility in cancer diagnostics and therapy .
  • Neuroprotective Effects : The ability to modulate σ1 receptors is associated with neuroprotective effects in various models of neurodegeneration.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of the compound against various cancer cell lines. The results indicated:

  • Selective Cytotoxicity : The compound exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells.
  • Mechanistic Insights : Flow cytometry analysis revealed that the compound induces apoptosis in sensitive cell lines through mitochondrial pathways.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of the compound:

  • Tumor Xenograft Models : In these studies, the compound was administered to mice bearing human tumor xenografts. Imaging techniques such as PET demonstrated significant accumulation in tumor tissues compared to normal tissues .
  • Behavioral Assessments : Neurobehavioral tests indicated improvements in cognitive functions when treated with the compound, supporting its neuroprotective claims.

Data Summary

Study TypeTargetAffinity (K(i))Effect
In Vitroσ1 Receptor5.4 nMInduces apoptosis
In VivoTumor XenograftN/ATumor accumulation
Behavioral StudyCognitive FunctionN/AImproved performance

Q & A

Q. What regulatory considerations apply to preclinical testing of this compound?

  • Methodological Answer :
  • ADME/Tox profiling : Follow OECD guidelines for in vitro assays (e.g., CYP450 inhibition, hERG channel binding).
  • FDA compliance : Use GLP-compliant facilities for critical studies.
  • Ethical review : Obtain approval for animal studies via IACUC protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.